molecular formula C24H18FN3O B2912324 8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-63-6

8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2912324
CAS No.: 932519-63-6
M. Wt: 383.426
InChI Key: MYDVONRZZNRUQO-UHFFFAOYSA-N
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Description

The compound “8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a bicyclic structure containing a pyrazole ring fused with a quinoline ring. The molecule also contains a fluorine atom and two phenyl rings, one of which is substituted with a methoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazoloquinoline core and the introduction of the phenyl rings. The fluorine atom and the methoxy group would likely be introduced in separate steps, using appropriate reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrazoloquinoline core, with the phenyl rings, the fluorine atom, and the methoxy group attached at specific positions. The exact three-dimensional structure would depend on the spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazoloquinoline core might undergo reactions typical of heterocyclic compounds, while the phenyl rings, the fluorine atom, and the methoxy group might participate in various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar methoxy group and the nonpolar phenyl rings and pyrazoloquinoline core .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies on its synthesis, reactions, and potential applications. For example, if it shows promise as a pharmaceutical, it could be subject to further testing and development .

Properties

IUPAC Name

8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-15-3-8-18(9-4-15)28-24-20-13-17(25)7-12-22(20)26-14-21(24)23(27-28)16-5-10-19(29-2)11-6-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDVONRZZNRUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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